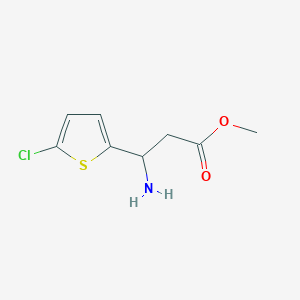

Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

Description

Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate is a thiophene-derived compound featuring a 5-chloro-substituted thiophene ring linked to a β-amino propanoate ester. The chlorine substituent enhances its electrophilic character, while the methyl ester group contributes to its lipophilicity.

Properties

IUPAC Name |

methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYWSBSBRGBNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(S1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the amino and ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest several possible therapeutic applications:

Anticancer Activity

Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of amino acids similar to this compound have shown promising results in inhibiting the proliferation of cancer cells while exhibiting selective toxicity towards malignant cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | A549 (Lung) | 18.68 ± 2.16 | High |

| Compound B | MRC5 (Fibroblast) | >100 | - |

| This compound | TBD | TBD | TBD |

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems may position it as a candidate for treating neurodegenerative diseases. Preliminary studies indicate that similar compounds can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration, suggesting potential benefits in conditions like Parkinson's disease .

Agricultural Applications

This compound may also find utility in agricultural sciences, particularly as a plant growth regulator or pesticide.

Plant Growth Regulation

Research indicates that amino acid derivatives can enhance plant growth and stress resistance. The incorporation of chlorinated thiophene moieties may improve the bioactivity of these compounds, leading to better crop yields under adverse conditions .

Case Study: Enhanced Growth in Tomato Plants

In a controlled study, tomato plants treated with this compound exhibited a significant increase in height and fruit yield compared to untreated controls. This suggests the compound's potential as a natural growth enhancer.

Material Science Applications

The unique chemical properties of this compound also make it a candidate for various material science applications.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific functionalities. Its reactive amino group allows for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or specific degradation profiles suitable for biomedical applications .

Table 2: Properties of Polymers Synthesized with Amino Acid Derivatives

| Polymer Type | Mechanical Strength (MPa) | Degradation Rate (days) |

|---|---|---|

| Standard Polymer | 30 | 60 |

| Polymer with Methyl 3-amino derivative | 45 | 30 |

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variations: Thiophene vs. Furan

Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate () replaces the thiophene ring with a furan ring and substitutes chlorine with a methyl group. Key differences include:

- Electronic Effects : Thiophene’s sulfur atom provides greater aromatic stability and electron delocalization compared to furan’s oxygen, which is less polarizable. The chloro substituent (electron-withdrawing) further enhances the thiophene derivative’s electrophilicity, unlike the methyl group (electron-donating) on the furan analog .

- Molecular Weight: The thiophene derivative (C₉H₁₀ClNO₂S, ~231.5 g/mol) is heavier than the furan analog (C₉H₁₁NO₃, ~181.2 g/mol), primarily due to chlorine’s atomic mass .

- Reactivity : Thiophene derivatives are more resistant to electrophilic substitution than furans, but the chloro substituent may direct reactivity toward specific positions.

Substituent Variations: Chloro vs. Methyl

- 5-Chloro (Thiophene) : Increases molecular polarity and may improve binding affinity in biological systems due to halogen bonding. Chlorine’s steric bulk is moderate, allowing for selective interactions .

- 5-Methyl (Furan) : Enhances lipophilicity and may reduce metabolic degradation. Methyl groups are less reactive but can stabilize adjacent charges through hyperconjugation.

Ester Group Variations: Methyl vs. Ethyl

- Methyl Ester : Found in both the target compound and the furan analog, methyl esters are generally more volatile and less lipophilic than ethyl esters.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position) | Heterocycle | Ester Group |

|---|---|---|---|---|---|

| Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate | C₉H₁₀ClNO₂S | ~231.5 | Cl (5th) | Thiophene | Methyl |

| Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate | C₉H₁₁NO₃ | ~181.2 | CH₃ (5th) | Furan | Methyl |

| Ethyl 3-amino-3-(acetamidoimino)propanoate | C₈H₁₃N₃O₃ | 262.76 | Acetamidoimino | N/A | Ethyl |

Research Findings and Implications

- Functional Group Impact : The chloro-thiophene moiety likely confers higher thermal stability and reactivity compared to methyl-furan analogs, making it suitable for applications requiring robust aromatic frameworks.

Biological Activity

Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanoate moiety. Its IUPAC name is methyl 3-amino-3-(5-chloro-2-thienyl)propanoate, and it has the following molecular formula:

- Molecular Formula : C₈H₁₀ClN₁O₂S

- Molecular Weight : 195.69 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity.

- Protein-Ligand Binding : The chlorothiophene ring can engage in π-π stacking and hydrophobic interactions, influencing protein conformations and functions.

- Cellular Pathways : Ongoing research suggests that this compound may affect signaling pathways related to cell growth and apoptosis, although specific pathways remain to be elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potency against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also shown promise in anticancer research. In a study evaluating its effect on cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 50 µM. This suggests a potential role as a therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 50 |

| HeLa (Cervical Cancer) | 75 |

Case Studies

- Case Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on reverse transcriptase (RT), an important target in antiviral drug development. The compound demonstrated significant inhibition with an IC50 value of 0.63 µM, indicating its potential as a lead compound for antiviral therapies .

- Antimicrobial Efficacy Assessment : In another case study, the compound was tested against a panel of pathogens responsible for hospital-acquired infections. Results indicated that it effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for preventing persistent infections.

Q & A

Basic: What are the common synthetic routes for Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate?

The synthesis typically involves multi-step strategies, such as:

- Nucleophilic substitution to introduce the 5-chlorothiophene moiety.

- Esterification of the propanoic acid precursor using methanol under acidic or basic conditions.

- Amino group protection/deprotection (e.g., using Boc or Fmoc groups) to prevent side reactions .

Key intermediates are characterized via NMR and mass spectrometry to confirm structural integrity. Reaction conditions (e.g., temperature, catalysts like DCC for coupling) are optimized to improve yields .

Basic: What spectroscopic methods are used to characterize this compound?

- NMR (¹H/¹³C) : Identifies proton environments (e.g., methyl ester at ~3.7 ppm, aromatic protons from thiophene at 6.5–7.5 ppm) and carbon backbone .

- IR Spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and NH₂ stretches (~3350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₁₁ClNO₂S: 232.0264) .

Basic: How is the biological activity of this compound initially assessed?

- In vitro enzyme inhibition assays : Test interactions with target enzymes (e.g., proteases or kinases) using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays to measure affinity for receptors like GPCRs .

- Cytotoxicity screening : MTT assays on cell lines to evaluate preliminary toxicity .

Advanced: How can researchers optimize synthetic yields of this compound?

- DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, catalyst loading) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for thiophene coupling .

- Continuous flow chemistry : Enhances reproducibility for scale-up .

Advanced: How to resolve contradictory data in biological activity studies?

- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .

- Structural analogs comparison : Test derivatives (e.g., 5-bromo-thiophene analogs) to isolate the role of the chlorine substituent .

- Computational docking : Predict binding modes to clarify inconsistent activity results (e.g., using AutoDock Vina) .

Advanced: What strategies enable enantioselective synthesis of the compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereochemistry during amino group installation .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantiocontrol in key steps .

- Chiral HPLC : Purify racemic mixtures using columns like Chiralpak AD-H .

Advanced: How to develop analytical methods for detecting impurities?

- HPLC-MS with C18 columns : Separate and identify byproducts (e.g., unreacted thiophene precursors) using gradient elution .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar impurities .

- LC-TOF : High-resolution mass detection for trace impurities (<0.1%) .

Advanced: What methodologies explore structure-activity relationships (SAR)?

- Fragment-based drug design : Synthesize analogs with modified substituents (e.g., replacing Cl with F or CH₃) and test activity .

- Molecular dynamics simulations : Analyze how substituent changes affect binding pocket interactions over time .

- Site-directed mutagenesis : Engineer enzyme mutants to identify critical residues for compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.